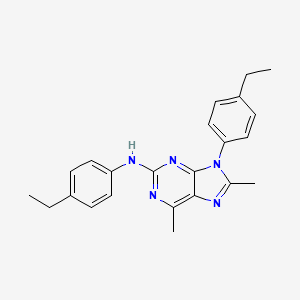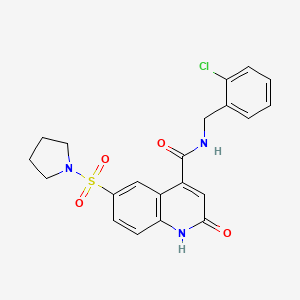![molecular formula C19H16Cl2N6O2 B11436750 N,3-bis(3-chloro-4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11436750.png)
N,3-bis(3-chloro-4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-bis(3-chloro-4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and substituted with chloro and methoxy groups on the phenyl rings. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3-bis(3-chloro-4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by cyclization of the triazole intermediate with a suitable diketone or aldehyde.
Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the chloro groups, converting them to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,3-bis(3-chloro-4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,3-bis(3-chloro-4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling pathways. The presence of chloro and methoxy groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
- N,3-bis(3-chloro-4-methoxyphenyl)-7-methyl-3H-[1,2,4]triazolo[4,3-d]pyrimidin-5-amine
- N,3-bis(3-chloro-4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyrimidin-5-amine
Comparison:
- Structural Differences: The position of the triazole ring fusion to the pyrimidine ring varies among these compounds, leading to differences in their chemical properties and biological activities.
- Uniqueness: N,3-bis(3-chloro-4-methoxyphenyl)-7-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which contribute to its distinct reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16Cl2N6O2 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N,3-bis(3-chloro-4-methoxyphenyl)-7-methyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C19H16Cl2N6O2/c1-10-17-18(27(26-25-17)12-5-7-16(29-3)14(21)9-12)24-19(22-10)23-11-4-6-15(28-2)13(20)8-11/h4-9H,1-3H3,(H,22,23,24) |
InChI Key |
GCVRZTSDDOHKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC(=C(C=C3)OC)Cl)N(N=N2)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-8-methyl-4-oxo-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B11436671.png)
![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B11436679.png)
![N-({5-[(2-anilino-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)-2-furamide](/img/structure/B11436686.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B11436688.png)
![2-(4-methylpiperidin-1-yl)-6-(propan-2-yl)-5-thioxo-5,6-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11436695.png)

![8-(2,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436710.png)


![N-(3-chloro-4-fluorophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11436744.png)
![6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide](/img/structure/B11436758.png)
![3-(3-chloro-4-methylphenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436761.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, 7-hydroxy-5-methyl-, methyl ester](/img/structure/B11436765.png)
![N-benzyl-N,9-dimethyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11436767.png)
